molecular formula C25H24N2O2S B15035196 N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

Cat. No.: B15035196
M. Wt: 416.5 g/mol
InChI Key: FBUTYQLALDZJEC-UHFFFAOYSA-N
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Description

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is a complex organic compound that features a benzothiazole ring fused with a phenyl group and a butanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid chlorides and a base-promoted intramolecular C–S bond coupling cyclization in solvents like dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would likely include the same basic steps as laboratory synthesis but optimized for efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-(2-methylphenoxy)butanamide

InChI

InChI=1S/C25H24N2O2S/c1-17-9-14-21-23(16-17)30-25(27-21)19-10-12-20(13-11-19)26-24(28)8-5-15-29-22-7-4-3-6-18(22)2/h3-4,6-7,9-14,16H,5,8,15H2,1-2H3,(H,26,28)

InChI Key

FBUTYQLALDZJEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)CCCOC4=CC=CC=C4C

Origin of Product

United States

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